molecular formula C10H8N2O B12079400 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Cat. No.: B12079400
M. Wt: 172.18 g/mol
InChI Key: KWKIILPTVPFJCV-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of homophthalic anhydride with imines, allowing the isoquinoline ring closure in one step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Introduction of various substituents at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological activities depending on the nature and position of the substituents.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of proteins involved in critical biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the isoquinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is unique due to the presence of the carbonitrile group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKIILPTVPFJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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